N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound identified through screening of commercial chemical libraries for potential biological activity. [] Its primary role in scientific research lies in the investigation of its potential as an inhibitor of osteoclast differentiation, a process crucial for bone resorption. []
Research indicates that N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide inhibits osteoclast differentiation through a unique mechanism. It does not directly affect the receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling pathway, a common target for osteoclast differentiation inhibitors. [] Instead, it appears to function by suppressing the expression of CD47, an early fusion marker in osteoclasts, and Cathepsin K, a protease vital for bone resorption. [] This suppression leads to decreased matrix metalloprotease-9 (MMP-9) activity, ultimately reducing bone resorption activity and actin ring formation in osteoclasts. []
The primary scientific application of N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is in studying its potential as a therapeutic agent for bone diseases associated with excessive bone resorption. [] Its ability to inhibit osteoclast differentiation and reduce bone resorption activity makes it a promising candidate for further investigation in the context of diseases like osteoporosis. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3